
(2R)-2-(Methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(Methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine is a chiral pyrrolidine derivative. This compound is characterized by its unique structure, which includes a methoxymethyl group and a phenylprop-1-en-1-yl group attached to a pyrrolidine ring. The stereochemistry of the compound is specified by the (2R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine precursor.
Introduction of the Methoxymethyl Group: This step involves the reaction of the pyrrolidine precursor with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the Phenylprop-1-en-1-yl Group: The phenylprop-1-en-1-yl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(Methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the phenylprop-1-en-1-yl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction: Reduced derivatives with saturated hydrocarbon chains.
Substitution: Substituted derivatives with various functional groups replacing the methoxymethyl group.
Scientific Research Applications
(2R)-2-(Methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-(Methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(Methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine
- (2R)-2-(Hydroxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine
- (2R)-2-(Methoxymethyl)-1-(3-phenylpropyl)pyrrolidine
Uniqueness
(2R)-2-(Methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine is unique due to its specific stereochemistry and the presence of both methoxymethyl and phenylprop-1-en-1-yl groups. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
CAS No. |
651718-43-3 |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
(2R)-2-(methoxymethyl)-1-(3-phenylprop-1-enyl)pyrrolidine |
InChI |
InChI=1S/C15H21NO/c1-17-13-15-10-6-12-16(15)11-5-9-14-7-3-2-4-8-14/h2-5,7-8,11,15H,6,9-10,12-13H2,1H3/t15-/m1/s1 |
InChI Key |
AZBJBYQJYQNJRV-OAHLLOKOSA-N |
Isomeric SMILES |
COC[C@H]1CCCN1C=CCC2=CC=CC=C2 |
Canonical SMILES |
COCC1CCCN1C=CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[2-(Piperidin-4-yl)ethyl] ethanethioate--hydrogen chloride (1/1)](/img/structure/B12528020.png)

![4-{[Bis(phosphonomethyl)amino]methyl}benzoic acid](/img/structure/B12528034.png)

![4-Hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12528048.png)
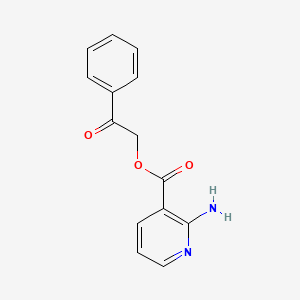
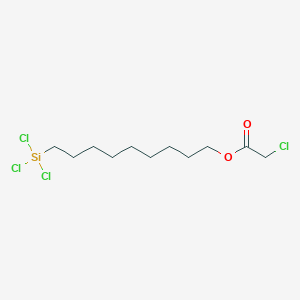
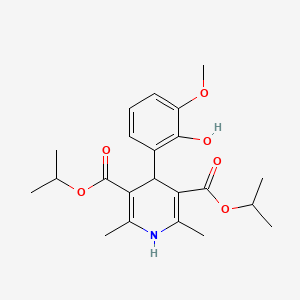
![4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12528076.png)
![(1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one](/img/structure/B12528083.png)

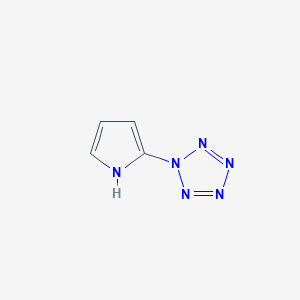
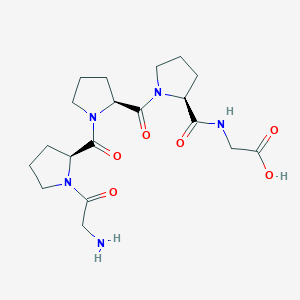
![4-[2-(4-Anilinophenyl)ethenyl]benzonitrile](/img/structure/B12528110.png)
